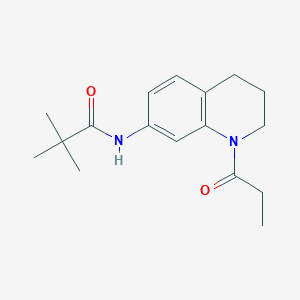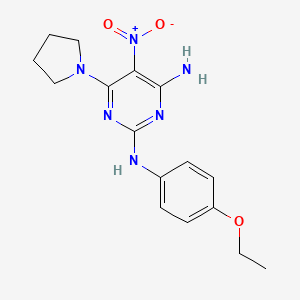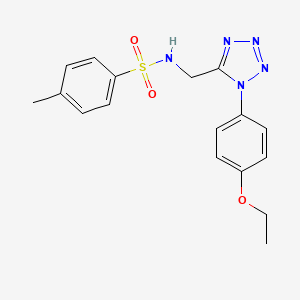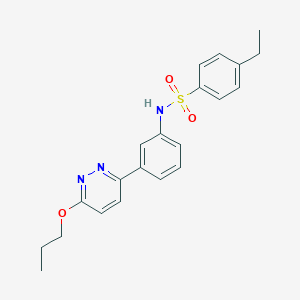
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-DIMETHYL-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)PROPANAMIDE is a complex organic compound with a unique structure that includes a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIMETHYL-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydroquinoline ring, followed by the introduction of the propanamide group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-DIMETHYL-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2-DIMETHYL-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)PROPANAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its unique structure could be explored for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,2-DIMETHYL-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)PROPANAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2-DIMETHYL-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)PROPANAMIDE include other tetrahydroquinoline derivatives and propanamide-containing molecules.
Uniqueness
What sets 2,2-DIMETHYL-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)PROPANAMIDE apart is its specific combination of functional groups and structural features, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C17H24N2O2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2,2-dimethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)propanamide |
InChI |
InChI=1S/C17H24N2O2/c1-5-15(20)19-10-6-7-12-8-9-13(11-14(12)19)18-16(21)17(2,3)4/h8-9,11H,5-7,10H2,1-4H3,(H,18,21) |
InChI Key |
XFIDUKCTEMOKKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-difluorophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11261517.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B11261527.png)

![3-(3-Chloro-4-methylphenyl)-1-[3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea](/img/structure/B11261551.png)
![ethyl 3-[(4-methylbenzyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B11261555.png)
![4-Ethyl-N-[6-(4-methoxyphenoxy)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-YL]benzene-1-sulfonamide](/img/structure/B11261556.png)
![N-[4-({3-[6-(4-Methylpiperidin-1-YL)pyridazin-3-YL]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B11261560.png)

![N-(2,6-dimethylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11261563.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide](/img/structure/B11261571.png)

